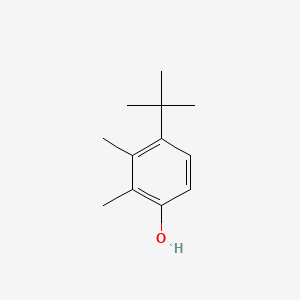
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound belonging to the class of phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring, with additional substituents including a tert-butyl group and two methyl groups. This compound is known for its significant bioactive properties and is utilized in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl group is introduced to the phenol ring. The methyl groups can be introduced through subsequent methylation reactions using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products. Purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of quinones or phenolic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols or other substituted aromatic compounds.
科学的研究の応用
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用機序
The bioactive effects of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- are primarily attributed to its ability to interact with cellular components. It can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential enzymatic processes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
類似化合物との比較
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Known for its antimicrobial properties and used in similar applications.
Phenol, 4-(1,1-dimethylethyl)-: Another tert-butyl substituted phenol with comparable chemical properties.
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of tert-butyl and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
36812-13-2 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
4-tert-butyl-2,3-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-8-9(2)11(13)7-6-10(8)12(3,4)5/h6-7,13H,1-5H3 |
InChIキー |
OXPSEZLCVXHNQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
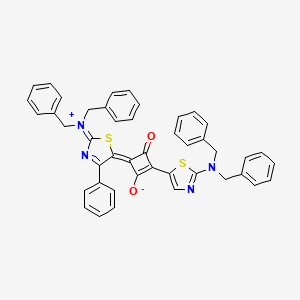
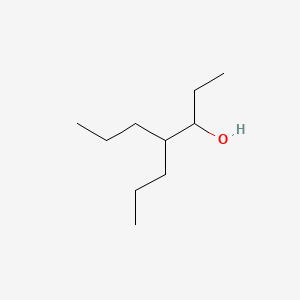
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
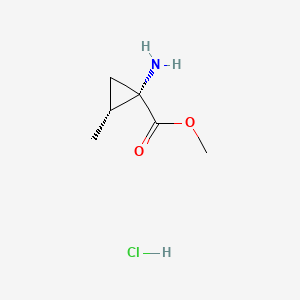

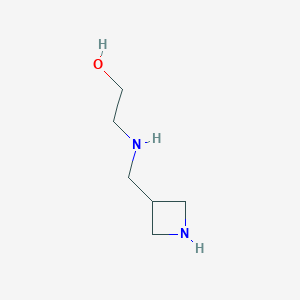
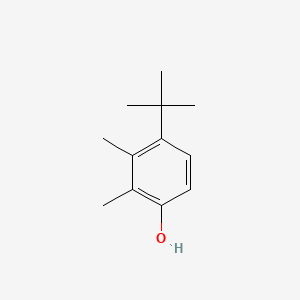

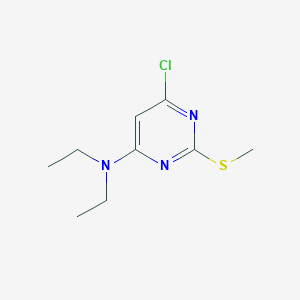
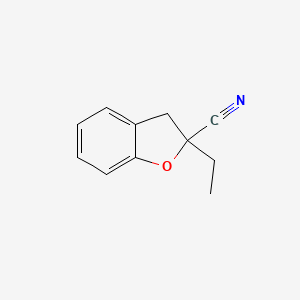
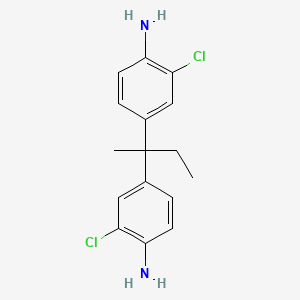
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
